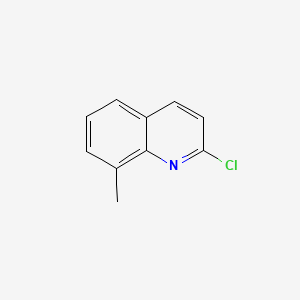

2-Chloro-8-méthylquinoléine

Vue d'ensemble

Description

2-Chloro-8-methylquinoline is a white crystalline solid . It has a molecular formula of C11H8ClNO and a molecular weight of 205.64 .

Synthesis Analysis

2-Chloro-8-methylquinoline-3-carbaldehyde derivatives were synthesized through Vilsmeier formulation of acetanilide and N-(o-tolyl)acetamide . Aromatic nucleophilic substitution reaction was used to introduce various nucleophiles in place of chlorine under different reaction conditions . Another synthesis method involved the conversion of 2-chloro-8-methylquinoline-3-carboxaldehyde to its amide, followed by coupling of different benzoyl chlorides .Molecular Structure Analysis

The molecular structure of 2-Chloro-8-methylquinoline consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H8ClN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3 .Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-8-methylquinoline are complex and involve multiple steps. For instance, the azido-Cu complex undergoes reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .Physical And Chemical Properties Analysis

2-Chloro-8-methylquinoline is a solid at room temperature . The compound should be stored at 0-8°C .Applications De Recherche Scientifique

Activité anticancéreuse

2-Chloro-8-méthylquinoléine : a été identifiée comme une structure de base dans divers agents anticancéreux. Ses dérivés ont montré un potentiel dans le ciblage de différents types de cellules cancéreuses. La capacité du composé à interférer avec la prolifération cellulaire et à induire l'apoptose en fait un candidat précieux pour la recherche sur la thérapie du cancer .

Propriétés antioxydantes

La recherche indique que la This compound présente des propriétés antioxydantes significatives. Ceci est crucial dans le développement de traitements pour les maladies liées au stress oxydatif. L'efficacité du composé à piéger les radicaux libres peut être exploitée pour créer de nouvelles thérapies antioxydantes .

Applications anti-inflammatoires

Le potentiel anti-inflammatoire de la This compound est notable, en particulier dans la synthèse des inhibiteurs de la COX-2. Ces inhibiteurs sont essentiels dans la gestion de l'inflammation et de la douleur, faisant du composé un atout important dans le développement de médicaments anti-inflammatoires .

Antimalarique et antituberculeux

Les dérivés de la quinoléine, y compris la This compound, jouent un rôle important dans la conception de médicaments antimalariques et antituberculeux. Leur capacité à inhiber la croissance des agents pathogènes responsables de ces maladies met en évidence leur importance en chimie médicinale .

Antimicrobien et antibactérien

Le squelette structural de la This compound est propice à l'activité antimicrobienne et antibactérienne. Cela en fait une molécule clé dans la création de nouveaux antibiotiques pour lutter contre les souches résistantes de bactéries .

Anti-SRAS-CoV-2 (COVID-19)

Compte tenu de l'impact mondial récent de la pandémie de COVID-19, le potentiel de la This compound en tant qu'agent anti-SRAS-CoV-2 est exploré. Son profil pharmacologique suggère qu'elle pourrait être efficace dans le traitement ou la prévention des infections à COVID-19 .

Recherche cardiovasculaire

Des composés comme la This compound sont étudiés pour leurs effets cardiovasculaires. Leur rôle dans la modulation de la fréquence cardiaque et de la tension artérielle pourrait conduire à de nouveaux traitements des maladies cardiaques .

Effets neuroprotecteurs

Enfin, les effets neuroprotecteurs de la This compound constituent un domaine d'intérêt. Son impact sur la santé neuronale pourrait ouvrir la voie à des traitements des maladies neurodégénératives .

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKRFLIUXVCYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40615753 | |

| Record name | 2-Chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4225-85-8 | |

| Record name | 2-Chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-8-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

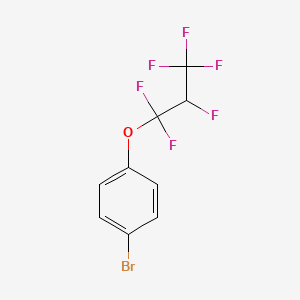

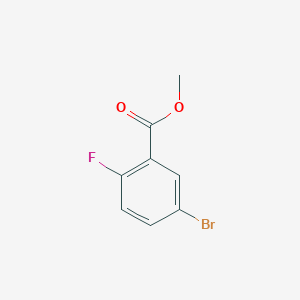

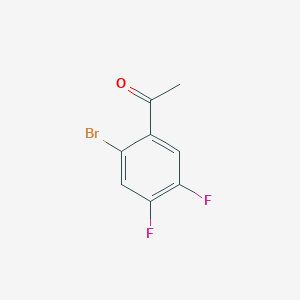

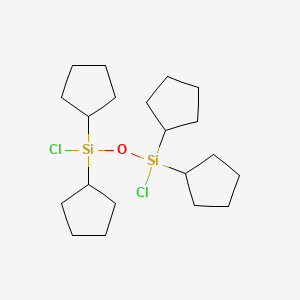

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of the 2-Chloro-8-methylquinoline scaffold?

A1: The 2-Chloro-8-methylquinoline core structure serves as a versatile building block in organic synthesis. Its planar quinoline ring system, as confirmed by X-ray crystallography [], allows for various substitutions and modifications, leading to diverse chemical entities with potential biological activities.

Q2: How is 2-Chloro-8-methylquinoline-3-carbaldehyde synthesized and what are its key applications?

A2: 2-Chloro-8-methylquinoline-3-carbaldehyde is typically synthesized via the Vilsmeier-Haack reaction using readily available starting materials [, ]. This aldehyde serves as a crucial intermediate for synthesizing various derivatives, including Schiff bases, dihydropyridines, and 2-oxo-azetidines, which have shown promising antimicrobial properties [].

Q3: What are the potential antioxidant properties of 2-Chloro-8-methylquinoline derivatives?

A3: Research suggests that introducing specific substituents onto the 2-Chloro-8-methylquinoline core can enhance its antioxidant activity. For instance, incorporating three hydroxyl groups into the molecule, as seen in compound 2f in one study [], resulted in potent radical scavenging activity, comparable to the standard antioxidant Butylated hydroxyanisole (BHA).

Q4: Have any 2-Chloro-8-methylquinoline derivatives demonstrated antibacterial activity, and what insights do we have into their mechanism of action?

A4: Yes, several 2-Chloro-8-methylquinoline derivatives have exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria []. Molecular docking studies suggest that these compounds could be targeting DNA gyrase, a crucial enzyme for bacterial DNA replication, similar to the mechanism of action of ciprofloxacin []. Notably, some derivatives showed superior activity compared to ciprofloxacin against specific bacterial strains like Pseudomonas aeruginosa [], highlighting their potential as novel antibacterial agents.

Q5: What is the significance of studying the structure-activity relationship (SAR) of 2-Chloro-8-methylquinoline derivatives?

A5: Understanding the SAR is crucial for optimizing the biological activity of these compounds. By systematically modifying the substituents on the 2-Chloro-8-methylquinoline scaffold and evaluating the resulting changes in activity, researchers can identify key structural features that contribute to desired effects like antibacterial potency, antioxidant capacity, or potential antidepressant activity []. This information is essential for designing and developing more potent and selective drug candidates.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.